N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a benzothiazole-piperidine hybrid compound characterized by a 4-isopropyl-substituted benzothiazole core linked to a methylsulfonyl-piperidine carboxamide moiety. Benzothiazole derivatives are widely investigated for their anti-inflammatory, analgesic, and antitumor properties, often attributed to their ability to modulate cyclooxygenase (COX) enzymes or interact with cancer-related kinases .
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-11(2)13-7-4-8-14-15(13)18-17(24-14)19-16(21)12-6-5-9-20(10-12)25(3,22)23/h4,7-8,11-12H,5-6,9-10H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMHLPVFOMAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Anti-Inflammatory and Analgesic Activity
Key Compounds:
- (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) : These compounds exhibit anti-inflammatory and analgesic activities comparable to indomethacin and celecoxib. However, they demonstrate a high ulcerogenic index, limiting their therapeutic utility .
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole (44) , 45 , and 46 : These indole derivatives show selective COX-2 inhibition and potent in vivo anti-inflammatory activity. Molecular modeling confirms strong interactions with COX-2’s hydrophobic pocket .
Structural and Functional Insights:
- Target Compound vs. 43 : The replacement of the 4-nitrophenylsulfonyl group (in 43) with a methylsulfonyl group (in the target compound) may reduce ulcerogenicity while retaining COX-2 affinity. The piperidine ring (vs. pyrrolidine in 43) could improve metabolic stability due to reduced ring strain.
- Target Compound vs. 44–46: The benzothiazole core in the target compound replaces the indole scaffold in 44–45.
Antitumor Activity
Key Compounds:
- (E)-1-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl)benzo[d]thiazol-2-yl)semicarbazide (48): Displays broad-spectrum antitumor activity against MDA-MB-231 (breast), H460 (lung), and HT29 (colon) cancer cells in MTT assays .
- N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives: Patent-pending CDK7 inhibitors with marked antiproliferative effects in cancer models .
Structural and Functional Insights:
- Target Compound vs. 48: The absence of a semicarbazide linker in the target compound may reduce off-target interactions. The 4-isopropyl group on benzothiazole could enhance membrane permeability compared to 48’s dimethylaminomethyl substituent.
- Target Compound vs.
Data Table: Comparative Analysis of Key Compounds
Notes
- Contradictions in ulcerogenicity among analogs highlight the importance of substituent choice in drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide?
- Answer : The synthesis involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazole core via oxidative cyclization of o-aminothiophenol derivatives with aldehydes (e.g., isobutyraldehyde for the isopropyl group) .
- Step 2 : Introduction of the piperidine-3-carboxamide moiety via coupling reactions (e.g., using EDC/NHS for amide bond formation) .
- Step 3 : Sulfonylation with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the methylsulfonyl group .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (typical yields: 40–60%) .
Q. How is the compound characterized to confirm its structural identity and purity?
- Answer : Key analytical methods include:
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activities of this compound?
- Answer : Discrepancies (e.g., COX-2 inhibition vs. EGFR modulation) require:
- Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm pathway relevance .
- Dose-Response Analysis : IC50/EC50 comparisons across studies (e.g., COX-2 IC50 ~1 μM vs. EGFR Kd ~0.5 nM) .
- Structural Analog Studies : Testing derivatives to isolate functional groups responsible for activity (e.g., methylsulfonyl vs. isopropyl groups) .
Q. How can molecular dynamics (MD) simulations guide the optimization of this compound’s binding affinity?
- Answer : MD workflows include:
- Docking : Pose prediction in EGFR (PDB: 1M17) or COX-2 (PDB: 5KIR) active sites .
- Free Energy Calculations : MM-GBSA/PBSA to rank binding energies (ΔG < −50 kcal/mol indicates strong affinity) .
- Residue Interaction Analysis : Identifying critical hydrogen bonds (e.g., benzo[d]thiazole NH with Thr766 in EGFR) .
- Example : Modifying the piperidine sulfonyl group improved EGFR binding by 30% in silico .
Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and toxicity profiles?
- Answer :
- PK Studies : Rodent models with LC-MS/MS quantification (plasma T1/2 ~4–6 hours; oral bioavailability ~25%) .
- Toxicity : Ames test for mutagenicity, hERG assay for cardiac risk (IC50 >10 μM preferred) .
- Disease Models : Xenograft tumors (e.g., HCT-116 colon cancer) for efficacy; adjuvant-induced arthritis for anti-inflammatory activity .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Solutions :
- Co-solvents : DMSO (≤0.1% v/v) with PEG-400 or cyclodextrins for in vitro assays .
- Prodrug Design : Esterification of the carboxamide group to enhance aqueous solubility .
Q. What computational tools are recommended for SAR analysis?
- Answer :
- QSAR : MOE or Schrödinger for descriptor-based modeling (e.g., logP, polar surface area).
- Fragment Replacement : SwissSimilarity to identify bioisosteres (e.g., replacing isopropyl with cyclopropyl) .
Data Contradictions and Validation
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Answer :
- Context-Dependent Activity : The compound may inhibit multiple targets (e.g., COX-2 in inflammation, EGFR in cancer) .
- Cell-Type Specificity : Differential expression of targets (e.g., EGFR overexpression in cancer vs. normal cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
